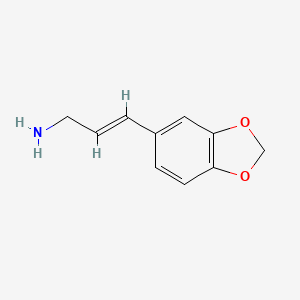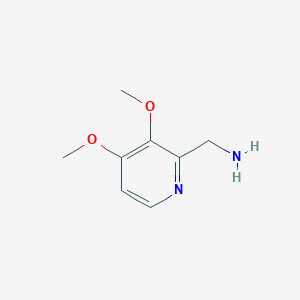
1-(3,4-Dimethoxypyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethoxypyridin-2-yl)methanamine: is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, featuring methoxy groups at the 3 and 4 positions and a methanamine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxypyridin-2-yl)methanamine typically involves the reaction of 3,4-dimethoxypyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,4-dimethoxypyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods: Industrial production of (3,4-dimethoxypyridin-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,4-dimethoxypyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (3,4-dimethoxypyridin-2-yl)methanamine is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3,4-dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3,5-dimethoxypyridin-2-yl)methanamine: Similar structure but with methoxy groups at the 3 and 5 positions.
(2,4-dimethoxypyridin-3-yl)methanamine: Methoxy groups at the 2 and 4 positions.
(2,6-dimethoxypyridin-3-yl)methanamine: Methoxy groups at the 2 and 6 positions.
Uniqueness:
Positional Isomerism: The unique positioning of the methoxy groups at the 3 and 4 positions in (3,4-dimethoxypyridin-2-yl)methanamine imparts distinct chemical properties compared to its isomers.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules, making it suitable for specialized applications.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-3-4-10-6(5-9)8(7)12-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
KGUSEJCYFZWERN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


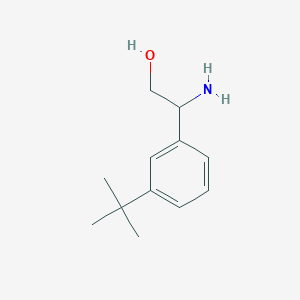
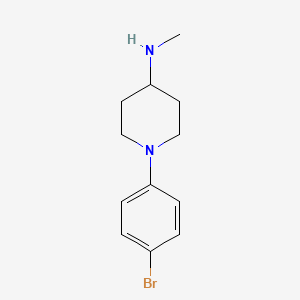
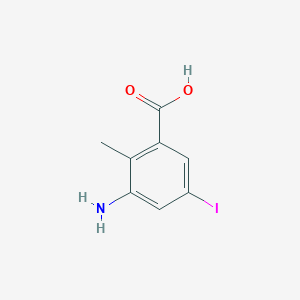
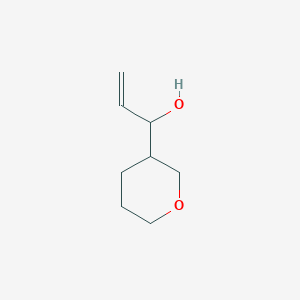
![2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13551218.png)
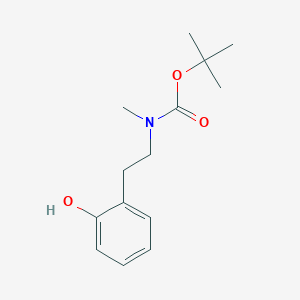
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
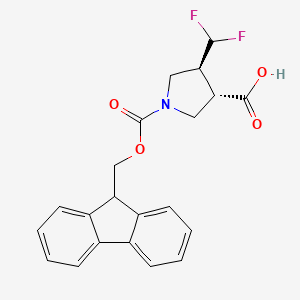
![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
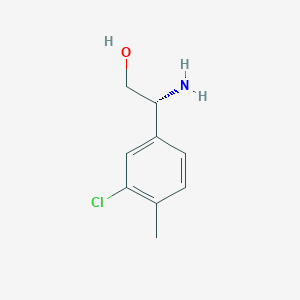

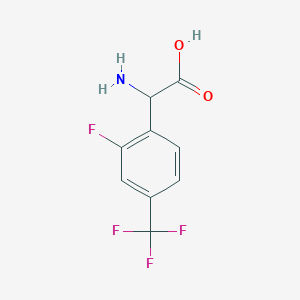
![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
